![molecular formula C21H25NO3 B2662630 {4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone CAS No. 866011-08-7](/img/structure/B2662630.png)
{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone
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Description
Scientific Research Applications
Antioxidant Properties
Compounds with similar structures have been synthesized and evaluated for their antioxidant properties. For instance, the synthesis and antioxidant evaluation of derivatives such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone indicate promising antioxidant capabilities, which could be relevant for medical and environmental applications (Çetinkaya et al., 2012).
Imaging Agents in Medical Diagnostics
Research on compounds like [11C]HG-10-102-01, a derivative for PET imaging of LRRK2 enzyme in Parkinson's disease, showcases the potential of structurally related compounds in developing new diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Solubility and Thermodynamic Models
Studies on the solubility of morpholino derivatives in various solvents and the determination of thermodynamic properties provide essential data for pharmaceutical formulation and chemical process design (Yang et al., 2016).
Antitumor Activity
The synthesis and evaluation of morpholino derivatives for their antitumor activities against various cancer cell lines demonstrate the potential of these compounds in oncological research and treatment development (Tang et al., 2018).
properties
IUPAC Name |
morpholin-4-yl-[4-[(4-propan-2-ylphenyl)methoxy]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16(2)18-5-3-17(4-6-18)15-25-20-9-7-19(8-10-20)21(23)22-11-13-24-14-12-22/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAAFAHDVIZLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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